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Compound of Interest

Compound Name:
(2-Methoxyethyl)(methyl)amine

hydrochloride

CAS No.: 110802-06-7

Cat. No.: B1289777

Get Quote

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Objective: To provide an authoritative, scalable, and self-validating protocol for the synthesis of

(2-Methoxyethyl)(methyl)amine hydrochloride (CAS: 110802-06-7), a critical secondary

amine building block.

Introduction & Mechanistic Rationale
(2-Methoxyethyl)(methyl)amine, often referred to as 2-methoxy-N-methylethanamine, is a

highly versatile secondary amine scaffold utilized extensively in medicinal chemistry. It serves

as a crucial hydrophilic appendage in the synthesis of various biologically active compounds,

including thienopyrimidine-based inhibitors of Leishmania N-myristoyltransferase[1].

While the free base (CAS: 38256-93-8) is a volatile and water-soluble liquid, isolating and

storing the compound as its hydrochloride salt (CAS: 110802-06-7) dramatically enhances its

shelf-life, prevents atmospheric oxidation, and provides a non-hygroscopic solid that is easily

handled in downstream pharmaceutical coupling reactions[2].
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The Synthetic Challenge: Suppressing Over-Alkylation
The direct synthesis of secondary amines via the nucleophilic substitution (SN2) of primary

alkyl halides with primary amines is notoriously prone to over-alkylation. The newly formed

secondary amine is often more nucleophilic than the starting primary amine, leading to the

rapid formation of unwanted tertiary amines.

To circumvent this, two primary strategies exist:

Protection-Deprotection (The Org. Syn. Method): Condensation of the primary amine with

benzaldehyde to form an imine, followed by methylation with methyl iodide and subsequent

hydrolysis[3]. While highly controlled, this method is atom-inefficient and requires multiple

synthetic steps.

Statistical SN2 Alkylation (Chosen Protocol): By applying Le Chatelier’s principle and

statistical probability, we can use a massive molar excess (10 equivalents) of the primary

amine (methylamine). This ensures that the collision frequency between the electrophile (1-

bromo-2-methoxyethane) and the primary amine overwhelmingly dictates the reaction

pathway, suppressing tertiary amine formation to negligible levels.

Reaction Optimization Data
The causality of the reagent ratios is clearly demonstrated in the reaction optimization data. As

shown in Table 1, increasing the equivalents of methylamine directly suppresses the formation

of the tertiary amine byproduct.

Table 1: Statistical suppression of over-alkylation by varying the molar equivalents of

methylamine.

CH₃NH₂
Equivalents

Solvent Temp (°C) Time (h)
Yield: 2°
Amine (%)

Yield: 3°
Amine (%)

1.0 EtOH 25 16 35 55

5.0 EtOH 25 16 72 18

10.0 EtOH 25 16 89 < 5

20.0 EtOH 25 16 94 Trace
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Synthetic Workflow

1-Bromo-2-methoxyethane
+ Methylamine (10 eq)

Nucleophilic Substitution (SN2)
Solvent: EtOH, 0 °C to RT

Intermediate:
2-Methoxy-N-methylethanamine

 Major Pathway

Byproduct:
N,N-Bis(2-methoxyethyl)methylamine

 Minor Pathway

Workup & Extraction
(Removal of excess MeNH2)

Salt Formation
Anhydrous HCl in Ether, 0 °C

Final Product:
2-Methoxy-N-methylethanamine HCl

Click to download full resolution via product page

Figure 1: Synthetic workflow for 2-Methoxy-N-methylethanamine hydrochloride via SN2

alkylation.

Detailed Experimental Protocol
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Reagents & Equipment
1-Bromo-2-methoxyethane (CAS: 6482-24-2)

Methylamine solution (33 wt. % in absolute ethanol)

Sodium hydroxide (10 M aqueous solution)

Hydrogen chloride (2.0 M solution in anhydrous diethyl ether)

Dichloromethane (DCM) and Anhydrous Sodium Sulfate

500 mL Round-bottom flask, pressure-equalizing dropping funnel, and vacuum filtration

setup.

Step-by-Step Methodology
Phase 1: SN2 Alkylation

Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping

funnel, add 200 mL of 33 wt. % methylamine in ethanol (~1.6 mol, 10 eq). Cool the flask to 0

°C using an ice-water bath.

Electrophile Addition: Dissolve 22.2 g (0.16 mol) of 1-bromo-2-methoxyethane in 50 mL of

absolute ethanol. Add this solution dropwise over 1 hour to the stirred methylamine solution,

maintaining the internal temperature below 5 °C to prevent the volatilization of methylamine.

Reaction: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C)

for 16 hours.

Phase 2: Workup & Free Base Isolation 4. Concentration: Carefully concentrate the reaction

mixture under reduced pressure at 30 °C to remove the ethanol and excess unreacted

methylamine. (Note: Ethanol is utilized instead of water to provide a homogenous reaction

environment for the lipophilic bromide, and it is easily stripped off without excessive heating[4]).

5. Basification: The residue consists of the hydrobromide salt of the product. Suspend the

residue in 50 mL of water and cool to 0 °C. Slowly add 20 mL of 10 M NaOH solution.

Causality: This strong basification is critical to fully deprotonate the hydrobromide salt, ensuring

the highly water-soluble secondary amine can partition into the organic phase. 6. Extraction:
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Extract the aqueous layer with dichloromethane (3 × 50 mL). Combine the organic extracts,

wash with 20 mL of brine, and dry over anhydrous Na₂SO₄. Filter off the drying agent.

Phase 3: Hydrochloride Salt Formation 7. Precipitation: Transfer the dried DCM solution to a

clean flask cooled to 0 °C. Under vigorous stirring, dropwise add 85 mL of 2.0 M HCl in diethyl

ether (0.17 mol, 1.05 eq). A white precipitate will form immediately. Causality: Anhydrous

ethereal HCl is used rather than aqueous HCl to prevent the dissolution of the highly

hydrophilic salt. The low dielectric constant of ether forces immediate precipitation, driving the

reaction to completion. 8. Isolation: Stir for an additional 30 minutes at 0 °C. Filter the

precipitate under vacuum using a Büchner funnel. Wash the filter cake with cold anhydrous

diethyl ether (2 × 20 mL). 9. Drying: Dry the white crystalline solid in a vacuum desiccator over

P₂O₅ overnight. Expected Yield: ~16.5 g (82%).

Self-Validating System (Quality Control)
To ensure the integrity of the protocol, the isolated product must be validated against the

following analytical benchmarks:

¹H NMR (400 MHz, D₂O): δ 3.65 (t, J = 5.2 Hz, 2H, -CH₂-O-), 3.38 (s, 3H, -OCH₃), 3.20 (t, J

= 5.2 Hz, 2H, -CH₂-N-), 2.70 (s, 3H, N-CH₃). Absence of a singlet at ~2.30 ppm confirms the

removal of the tertiary amine byproduct.

ESI-MS:m/z calculated for C₄H₁₂NO⁺ [M+H]⁺ 90.09, found 90.1.

Physical State: Free-flowing white crystalline powder. If the solid appears sticky or

hygroscopic, it indicates residual water during the ethereal HCl precipitation step; re-

crystallization from hot ethanol/ethyl acetate is required.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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